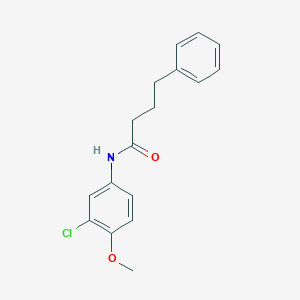
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide, also known as BBDH, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. BBDH is a hydrazone derivative that has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Mécanisme D'action
The mechanism of action of N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is not fully understood. However, studies have shown that the compound exhibits its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been found to improve insulin sensitivity and glucose uptake in diabetic rats.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Additionally, N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been found to improve insulin sensitivity and glucose uptake in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide in lab experiments is its low toxicity. The compound has been found to be relatively non-toxic, making it a safe candidate for further studies. However, one of the limitations of using N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide in lab experiments is its low solubility in water. This can make it difficult to administer the compound in vivo.
Orientations Futures
For N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide research include investigating the compound's potential as a treatment for liver and kidney diseases and inflammatory bowel disease, as well as further studies to investigate the mechanism of action of N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide and to develop more efficient synthesis methods for the compound.
Méthodes De Synthèse
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(2,4-dichlorophenoxy)butanohydrazide with 3-bromobenzaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide.
Applications De Recherche Scientifique
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has also been found to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
Propriétés
Formule moléculaire |
C17H15BrCl2N2O2 |
|---|---|
Poids moléculaire |
430.1 g/mol |
Nom IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(2,4-dichlorophenoxy)butanamide |
InChI |
InChI=1S/C17H15BrCl2N2O2/c18-13-4-1-3-12(9-13)11-21-22-17(23)5-2-8-24-16-7-6-14(19)10-15(16)20/h1,3-4,6-7,9-11H,2,5,8H2,(H,22,23)/b21-11+ |
Clé InChI |
WCWUBTUZZDQCMU-SRZZPIQSSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Br)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)
![1-(4-bromophenyl)-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297473.png)
![3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)
![2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B297479.png)